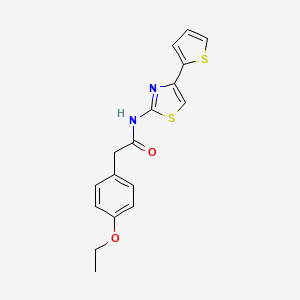

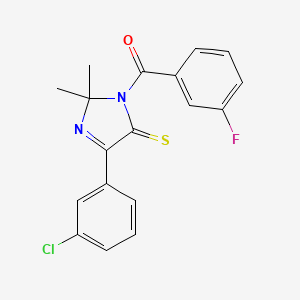

![molecular formula C21H18N2O4S2 B2939466 6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1207030-31-6](/img/structure/B2939466.png)

6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyrimidine ring, and a phenyl ring. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, pinacol boronic esters, which are similar to the boronic ester in this compound, are often used as building blocks in organic synthesis .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the pyrimidine ring could participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Corrosion Inhibition

Pyrimidine derivatives, such as the one , have been studied for their potential as corrosion inhibitors for metals in acidic environments. Research indicates that these compounds can effectively prevent the corrosion process by adsorbing onto the metal surface, thereby protecting the metal from acidic damage. Computational studies provide insights into how different substituents on the pyrimidine ring influence corrosion inhibition and adsorption behavior, suggesting applications in materials science and engineering (Soltani et al., 2015).

Crystal Structures and Molecular Interactions

The structural analysis of pyrimidine derivatives, including their interactions with other molecules and ions, offers valuable information for the design of new compounds with desired properties. Studies on pyrimethamine, a related antifolate drug, and its interaction with sulfonate and carboxylate groups highlight the potential of these compounds in pharmaceutical applications. The understanding of hydrogen-bonded structures and motifs in these compounds can guide the synthesis of new materials with specific molecular recognition capabilities (Balasubramani et al., 2007).

Antibacterial Properties

The antibacterial properties of pyrimido[4,5-d]pyrimidine derivatives have been explored, with studies showing that certain compounds exhibit significant antibacterial activity. The synthesis and structural confirmation of these compounds, followed by testing against selected bacterial strains, reveal their potential as antibacterial agents. The activity of these compounds is attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to the phenyl rings, suggesting their use in developing new antibiotics (Cieplik et al., 2008).

Polymer Science

Research into the synthesis of polymers containing pyrimidine rings and related structures has shown promise in the development of materials with novel properties. For instance, sulfonated polyimides containing pendant perfluorosulfonic acid groups exhibit high proton conductivity and thermal stability, making them suitable for use in fuel cell membranes and other advanced material applications (Saito et al., 2011).

properties

IUPAC Name |

methyl 5-[(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S2/c1-3-23-19(24)18-15(11-17(29-18)13-7-5-4-6-8-13)22-21(23)28-12-14-9-10-16(27-14)20(25)26-2/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAFTIXQVXBVFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]furan-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

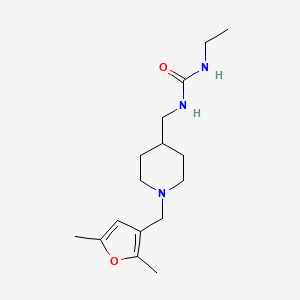

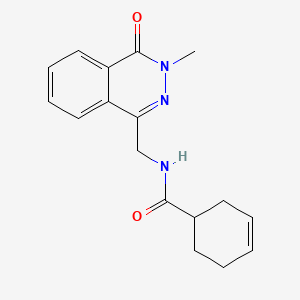

![N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2939383.png)

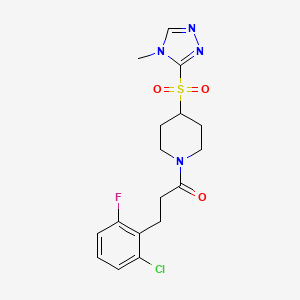

![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2939386.png)

![4-(2-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2939387.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2939393.png)

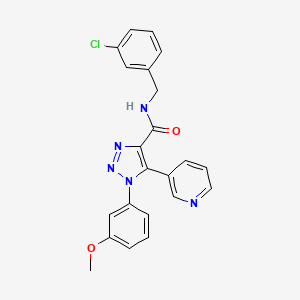

![(5-Bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2939394.png)

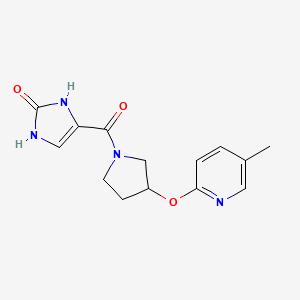

![3-[[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939403.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)